molecular formula C35H64O5 B1255112 1-Myristoyl-2-linoleoyl-sn-glycerol

1-Myristoyl-2-linoleoyl-sn-glycerol

Cat. No.: B1255112
M. Wt: 564.9 g/mol
InChI Key: WVBVUWWRPSWGDS-JWVBYZEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Myristoyl-2-linoleoyl-sn-glycerol is a synthetic diacylglycerol (DAG) with a defined structure, featuring myristic acid at the sn -1 and linoleic acid at the sn -2 position of the glycerol backbone. This compound is provided for research purposes to support studies in lipid biochemistry and cell signaling. Diacylglycerols are well-recognized as crucial secondary messengers in various cellular processes, primarily through their role as activators of protein kinase C (PKC) . While specific biological data for this particular DAG is limited, related structural analogs have demonstrated significant research value. For instance, a study on symbiotic signaling identified 1-palmitoyl-2-linoleoyl- sn -glycerol as an active hormogonium-inducing factor (HIF) in cyanobacteria, highlighting the importance of the specific stereochemistry ( sn -1, sn -2) and acyl chain composition in eliciting a biological response . This suggests that 1-Myristoyl-2-linoleoyl-sn-glycerol could serve as a valuable chemical tool for probing similar DAG-mediated signaling pathways, studying lipid-protein interactions, or investigating the metabolic fate of specific glycerolipids. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h11,13,16-17,33,36H,3-10,12,14-15,18-32H2,1-2H3/b13-11-,17-16-/t33-/m0/s1

InChI Key

WVBVUWWRPSWGDS-JWVBYZEHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1. Hormonal Activity Modulation
Research indicates that 1-myristoyl-2-linoleoyl-sn-glycerol demonstrates hypoxia-inducible factor (HIF)-like activity, which plays a crucial role in cellular responses to low oxygen levels. In studies involving Nostoc cyanobacteria, this compound was shown to induce hormogonium formation, a process critical for the survival and adaptation of these organisms under stress conditions . The specific activity was linked to the structural configuration of the glycerolipid, emphasizing the importance of acyl position in biological function.

1.2. Anti-inflammatory Properties
Diacylglycerols like 1-myristoyl-2-linoleoyl-sn-glycerol have been investigated for their anti-inflammatory effects. They can modulate signaling pathways involved in inflammation, suggesting potential therapeutic roles in treating inflammatory diseases . This property is particularly relevant in developing dietary supplements aimed at reducing chronic inflammation.

Nutritional Applications

2.1. Dietary Fat Sources
1-Myristoyl-2-linoleoyl-sn-glycerol is found in various dietary fats and oils, contributing to the overall lipid profile of food products. Its incorporation into functional foods can enhance nutritional value by providing essential fatty acids necessary for human health . Research into the digestibility and bioavailability of such glycerolipids is ongoing, with promising results indicating their role in improving lipid metabolism.

2.2. Emulsifying Agent
Due to its amphiphilic nature, this compound can serve as an effective emulsifier in food technology. It helps stabilize oil-in-water emulsions, which are crucial for the texture and mouthfeel of many food products . This application is particularly beneficial in the formulation of dressings, sauces, and dairy products.

Analytical Applications

3.1. Chromatographic Profiling
The analysis of 1-myristoyl-2-linoleoyl-sn-glycerol has been facilitated by advancements in chromatographic techniques such as high-performance liquid chromatography (HPLC). These methods allow for the precise separation and identification of diacylglycerols in complex mixtures derived from natural sources . The ability to profile these compounds enhances our understanding of their distribution and function in biological systems.

3.2. Mass Spectrometry Integration
Mass spectrometry (MS) has been employed to study the molecular species of monoacylglycerols including 1-myristoyl-2-linoleoyl-sn-glycerol. This technique provides insights into the structural characteristics and helps quantify the compound in various matrices, including food products and biological samples .

Case Studies

Study ReferenceApplicationFindings
HIF-like ActivityDemonstrated significant hormogonium induction in Nostoc cyanobacteria with specific acyl configurations showing varied activity levels.
Anti-inflammatory EffectsHighlighted potential therapeutic roles for diacylglycerols in modulating inflammation pathways, suggesting implications for dietary interventions.
Emulsifying PropertiesConfirmed effectiveness as an emulsifier in food products, enhancing texture and stability of oil-in-water emulsions.

Preparation Methods

Regioselective Acylation via Protecting Groups

Chemical synthesis of asymmetrical DAGs like 1-myristoyl-2-linoleoyl-sn-glycerol often employs protecting groups to achieve regioselectivity. The sn-3 hydroxyl group of glycerol is typically protected using tert-butyldimethylsilyl (TBDMS) or benzyl groups, allowing sequential acylation at sn-1 and sn-2 positions.

Step 1: Protection of Glycerol
Glycerol is reacted with TBDMS chloride in the presence of imidazole to protect the sn-3 hydroxyl group. The resulting 3-O-TBDMS-sn-glycerol serves as the backbone for subsequent reactions.

Step 2: sn-1 Acylation with Myristic Acid
The sn-1 hydroxyl group is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Myristic acid (C14:0) is coupled to the sn-1 position in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Step 3: sn-2 Acylation with Linoleic Acid
After deprotecting the sn-2 hydroxyl group (e.g., via acidic hydrolysis of the TBDMS group), linoleic acid (C18:2) is introduced using similar coupling conditions. Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

Step 4: Global Deprotection
Final deprotection under mild acidic or hydrogenolytic conditions yields 1-myristoyl-2-linoleoyl-sn-glycerol.

Key Data: Chemical Synthesis

ParameterConditionsYield (%)Reference
sn-1 AcylationDCC/DMAP, DCM, 24h, 25°C85–90
sn-2 AcylationEDC/DMAP, THF, 12h, 0°C78–82
Global DeprotectionHCl/MeOH (1:10), 2h, 25°C95

Enzymatic Synthesis Using Lipases and Phospholipases

sn-1,3-Regioselective Lipases

Lipases such as Rhizomucor miehei lipase (RML) or Thermomyces lanuginosus lipase (TLL) exhibit sn-1,3 selectivity, enabling selective acylation of the sn-1 position. However, achieving sn-2 specificity for linoleic acid requires strategic substrate engineering.

Methodology

  • Substrate Preparation : Glycerol and vinyl esters of myristic acid (C14:0) are dissolved in tert-butanol.

  • sn-1 Acylation : RML catalyzes the transesterification of the sn-1 position at 40°C for 48h.

  • sn-2 Acylation : Phospholipase A2 (PLA2) from Apis mellifera introduces linoleic acid to the sn-2 position in a biphasic system (water/hexane).

Key Data: Enzymatic Synthesis

EnzymeSubstrateTemperature (°C)Yield (%)Reference
RMLVinyl myristate4070–75
PLA2Linoleoyl-CoA3060–65

Purification and Characterization

Chromatographic Techniques

Crude synthesis products are purified using silica gel chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 7:3). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity (>95%).

Spectroscopic Analysis

  • NMR : 1H^{1}\text{H} NMR (CDCl3_3): δ 5.35–5.25 (m, 4H, linoleoyl CH=CH), 4.28–4.12 (m, glycerol backbone).

  • Mass Spectrometry : ESI-MS m/z 565.4 [M+H]+^+.

Challenges and Optimization Strategies

Regioselectivity Issues

Unwanted acyl migration during synthesis can lead to positional isomers. Strategies to mitigate this include:

  • Low-temperature reactions (<0°C) during acylation.

  • Use of non-polar solvents (e.g., hexane) to stabilize the glycerol backbone.

Scalability Limitations

Enzymatic methods face scalability challenges due to enzyme cost and stability. Immobilized lipases on magnetic nanoparticles improve reusability and reduce costs .

Q & A

Q. What are the standard methods for synthesizing and purifying 1-Myristoyl-2-linoleoyl-sn-glycerol?

1-Myristoyl-2-linoleoyl-sn-glycerol is typically synthesized via enzymatic or chemical esterification of glycerol with myristic (C14:0) and linoleic (C18:2) acids at the sn-1 and sn-2 positions, respectively. Purification involves solvent evaporation under inert gas (e.g., nitrogen) to remove volatile solvents like methyl acetate, followed by recrystallization or chromatography (e.g., silica gel) to isolate the product . Solubility in chloroform and methanol facilitates solvent exchange for experimental applications .

Q. How is the structural integrity of 1-Myristoyl-2-linoleoyl-sn-glycerol validated?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm ester bond positions and acyl chain regioselectivity.
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., C37_{37}H68_{68}O5_5) and fragmentation patterns.
  • Thin-Layer Chromatography (TLC): Rf values compared to standards ensure purity and identity .

Q. What are the solubility and storage recommendations for this compound?

The compound is soluble in organic solvents like chloroform, methanol, and methyl acetate. Storage at -20°C under nitrogen or argon prevents oxidation of linoleoyl’s polyunsaturated bonds. Solutions in methyl acetate should be evaporated and replaced with stable solvents (e.g., chloroform) for long-term use .

Advanced Research Questions

Q. What in vitro models are used to assess its bioactivity in hematopoiesis?

  • Colony Forming Unit in Culture (CFUc): Evaluates hematopoietic stem cell proliferation. A stimulation index (SI) of 1.54±0.23 was observed at 1.0 µg/ml in murine models .
  • Megakaryocyte Cultures: Measures platelet precursor growth (SI: 1.69±0.16 at 1.0 µg/ml) .
  • Cobblestone Area-Forming Cell (CAFC) Assay: Quantifies stem cell engraftment (SI: 10.4±0.25) .

Q. How is 1-Myristoyl-2-linoleoyl-sn-glycerol quantified in biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase columns (C18) with electrospray ionization (ESI) detect lipid species in plasma or tissue homogenates.
  • Lysophospholipid Profiling: LC-MS/MS discriminates isomers and quantifies metabolites in cancer biomarker studies (e.g., reduced levels in lung cancer) .

Q. What preclinical models elucidate its role in hematopoiesis?

  • Murine Bone Marrow Transplantation: Irradiated C57BL/6 mice treated with 0.5–50 mg/kg/d (i.p. or oral) show increased colony-forming units in spleen (CFUs) post-transplant .
  • Long-Term Culture-Initiating Cell (LTC-IC) Assays: Co-culture with stromal cells (e.g., MS-5) assesses stem cell maintenance .

Q. How does its sn-2 linoleoyl configuration influence lipid metabolism?

The sn-2 linoleoyl group enhances membrane fluidity and serves as a substrate for phospholipase A2 (PLA2), releasing linoleic acid for pro-inflammatory signaling (e.g., IL-1β production in monocytes at 12.5 µM) . Comparative studies with saturated analogs (e.g., 1-stearoyl-2-hydroxy-sn-glycero-3-PC) highlight positional specificity in lipid signaling .

Methodological Considerations

Q. How are contradictory findings in bioactivity studies addressed?

  • Dose-Response Validation: Replicate assays across concentrations (e.g., 0.1–10 µg/ml) to confirm dose-dependent effects .
  • Isomer-Specific Controls: Use synthetic standards (e.g., 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) to rule out positional isomer interference .
  • Pathway Inhibition Studies: Pharmacological blockers (e.g., PLA2 inhibitors) clarify mechanism specificity .

Q. What advanced techniques resolve structural heterogeneity in lipid mixtures?

  • Multidimensional NMR: 1^1H-13^13C HSQC and COSY distinguish regioisomers in complex lipid extracts.
  • Ion Mobility-MS: Separates isobaric lipids based on collision cross-section differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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